molecular formula C11H14ClNO B1439277 3-(2-Chloro-5-methylphenoxy)pyrrolidine CAS No. 946715-29-3

3-(2-Chloro-5-methylphenoxy)pyrrolidine

Cat. No. B1439277
CAS RN: 946715-29-3
M. Wt: 211.69 g/mol
InChI Key: DNEFJUMNUGTKAY-UHFFFAOYSA-N
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Description

3-(2-Chloro-5-methylphenoxy)pyrrolidine is a chemical compound with the molecular formula C11H14ClNO and a molecular weight of 211.69 g/mol . It has potential applications in research and industry.


Molecular Structure Analysis

The molecular structure of 3-(2-Chloro-5-methylphenoxy)pyrrolidine comprises a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The ring is attached to a phenyl group, which is further substituted with a chlorine atom and a methyl group.


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(2-Chloro-5-methylphenoxy)pyrrolidine include a molecular weight of 211.69 g/mol and a density of 1.2±0.1 g/cm3 . The boiling point is 316.9±42.0 °C at 760 mmHg .

Scientific Research Applications

Drug Discovery and Development

The pyrrolidine ring, a core component of 3-(2-Chloro-5-methylphenoxy)pyrrolidine, is widely utilized in medicinal chemistry due to its versatility and biological relevance. This compound can serve as a scaffold for developing novel biologically active compounds. Its non-planarity and potential for stereoisomerism allow for the exploration of diverse pharmacophoric elements, which can lead to the discovery of new drug candidates with selective target activity .

Proteomics Research

As a biochemical tool, 3-(2-Chloro-5-methylphenoxy)pyrrolidine is used in proteomics to study protein interactions and functions. Its unique molecular structure can be instrumental in probing the proteome, identifying protein modifications, and understanding the mechanisms underlying various diseases .

Organic Synthesis

This compound’s unique structure enables its use in organic synthesis, particularly in the construction of complex molecules. It can act as an intermediate or a reactant in synthetic pathways, contributing to the synthesis of a wide range of organic compounds.

Enzyme Inhibition Studies

The pyrrolidine derivative is a valuable compound in studying enzyme inhibition. It can be used to design inhibitors for specific enzymes, such as carbonic anhydrases, which are implicated in diseases like glaucoma and epilepsy. By modifying the pyrrolidine ring, researchers can investigate the structure-activity relationship and develop potent enzyme inhibitors .

Stereoselective Synthesis

Due to the stereogenicity of the pyrrolidine ring, 3-(2-Chloro-5-methylphenoxy)pyrrolidine can be employed in stereoselective synthesis. This is crucial for creating enantiomerically pure compounds, which are important in the pharmaceutical industry for their improved efficacy and reduced side effects .

Pharmacophore Modeling

The compound can be used in pharmacophore modeling to predict the binding affinity of novel drug candidates. Its structural features make it an excellent candidate for creating pharmacophore models that can guide the design of new compounds with desired biological activities .

properties

IUPAC Name

3-(2-chloro-5-methylphenoxy)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO/c1-8-2-3-10(12)11(6-8)14-9-4-5-13-7-9/h2-3,6,9,13H,4-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNEFJUMNUGTKAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)OC2CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Chloro-5-methylphenoxy)pyrrolidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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